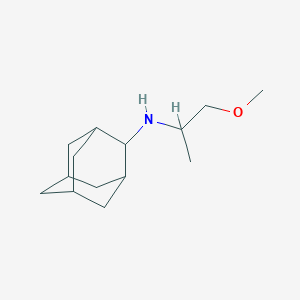![molecular formula C13H18N2 B3853286 N-(4-pyridinylmethyl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B3853286.png)
N-(4-pyridinylmethyl)bicyclo[2.2.1]heptan-2-amine
説明
N-(4-pyridinylmethyl)bicyclo[2.2.1]heptan-2-amine, also known as LY2119620, is a novel compound that has gained attention in the field of scientific research due to its potential therapeutic applications. 2.1]heptan-2-amine.
作用機序
The mechanism of action of N-(4-pyridinylmethyl)bicyclo[2.2.1]heptan-2-amine involves its interaction with the GABA-B receptor. It acts as a positive allosteric modulator of the receptor, which results in an increase in the inhibitory effects of GABA. This leads to a decrease in the activity of the central nervous system, resulting in a calming effect.
Biochemical and Physiological Effects:
N-(4-pyridinylmethyl)bicyclo[2.2.1]heptan-2-amine has been found to have several biochemical and physiological effects. It has been shown to decrease anxiety and depression-like behaviors in animal models. It has also been found to reduce drug-seeking behavior in rats and to improve cognitive function in mice with Alzheimer's disease.
実験室実験の利点と制限
One of the advantages of using N-(4-pyridinylmethyl)bicyclo[2.2.1]heptan-2-amine in lab experiments is its specificity for the GABA-B receptor. This allows for more precise targeting of the receptor and a better understanding of its role in various physiological processes. However, one limitation of using this compound is its potential for off-target effects, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for the study of N-(4-pyridinylmethyl)bicyclo[2.2.1]heptan-2-amine. One potential direction is the development of more selective compounds that target specific subtypes of the GABA-B receptor. Another direction is the investigation of the compound's potential as a treatment for other neurological and psychiatric disorders, such as epilepsy and bipolar disorder. Additionally, the compound's potential as a tool for studying the role of the GABA-B receptor in various physiological processes warrants further investigation.
In conclusion, N-(4-pyridinylmethyl)bicyclo[2.2.1]heptan-2-amine is a novel compound that has shown promise as a potential therapeutic agent in various fields of scientific research. Its specificity for the GABA-B receptor and its potential for use in the treatment of neurological and psychiatric disorders make it a valuable tool for further study.
科学的研究の応用
N-(4-pyridinylmethyl)bicyclo[2.2.1]heptan-2-amine has been studied for its potential therapeutic applications in various fields of scientific research. It has been found to have potential as a treatment for anxiety, depression, and addiction. It has also been studied for its potential use in the treatment of Alzheimer's disease and schizophrenia.
特性
IUPAC Name |
N-(pyridin-4-ylmethyl)bicyclo[2.2.1]heptan-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2/c1-2-12-7-11(1)8-13(12)15-9-10-3-5-14-6-4-10/h3-6,11-13,15H,1-2,7-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJKWOILAUHIKMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2NCC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5457906 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(4-bromophenyl)-1-[3-(trifluoromethyl)benzyl]-4-piperidinol](/img/structure/B3853205.png)
![ethyl 4-[4-(4-nitrophenyl)-1-piperazinyl]-1-piperidinecarboxylate](/img/structure/B3853212.png)
![N-[3-(4-chlorophenoxy)benzyl]-3-fluoroaniline](/img/structure/B3853217.png)

![1-{4-[4-(2,3-dihydro-1H-inden-2-yl)-1-piperazinyl]phenyl}ethanone](/img/structure/B3853236.png)




![(2-methoxy-1-methylethyl)[2-(2-methoxyphenyl)-1-methylethyl]amine](/img/structure/B3853294.png)
![4-[1-(2-phenylethyl)-4-piperidinyl]thiomorpholine](/img/structure/B3853302.png)


![ethyl 4-{[3-(trifluoromethyl)benzyl]amino}-1-piperidinecarboxylate](/img/structure/B3853313.png)